molecular formula C16H15N3O4 B11187600 methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11187600
M. Wt: 313.31 g/mol
InChI Key: JROAJZPUHASTJO-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with various substituents, including a methoxyphenyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of a hydrazine derivative with a pyridine carboxylic acid derivative can form the pyrazolo[4,3-c]pyridine core.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the core structure. This can be achieved using reagents such as methoxyphenylboronic acid in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring or the pyrazolo[4,3-c]pyridine core can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxyphenylboronic acid in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory enzymes or modulate neurotransmitter receptors, thereby exerting anti-inflammatory or neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a methyl ester

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-5-methyl-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C16H15N3O4/c1-18-8-12-14(13(9-18)16(21)23-3)17-19(15(12)20)10-4-6-11(22-2)7-5-10/h4-9H,1-3H3

InChI Key

JROAJZPUHASTJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=C1)C(=O)OC

Origin of Product

United States

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